molecular formula C10H9N3O3 B2722944 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 219618-09-4

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B2722944
CAS No.: 219618-09-4
M. Wt: 219.2
InChI Key: YCBVPKFHLBOLDM-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide is a derivative of cyanoacetamides . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Photocatalytic Degradation

A study investigated the photocatalytic degradation of acetaminophen, a compound related to 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide. Using TiO2 P25 as a photocatalyst, significant degradation of acetaminophen was observed, indicating potential environmental applications in degrading similar compounds (Jallouli et al., 2017).

Synthesis and Biological Activity

A research study described the synthesis of novel cyanoximes, including 2-cyano-2-isonitrosoacetamide, a closely related compound. These cyanoximes were tested for antiproliferative activity against human cervical cancer cell lines, highlighting potential applications in cancer research and treatment (Eddings et al., 2004).

Crystal Structure and Optical Properties

An investigation into the structures of certain orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed insights into their crystal structures and optical properties. This study contributes to the understanding of the physical and chemical characteristics of similar compounds (Wannalerse et al., 2022).

Synthesis of Nitro, Amino, and Acetamino Derivatives

Research focused on the synthesis of various derivatives of 2,3-dimethylbenzofuran, including nitro, amino, and acetamino compounds. This synthesis route provides a framework for the creation of related compounds, including those with acetamido groups (Kawase et al., 1971).

Antimalarial Activity Study

A study on the synthesis of antimalarial compounds, proceeding through various derivatives to N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, showcases the potential for developing related compounds with antimalarial properties (Werbel et al., 1986).

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, which include 2-cyano-n-(2-methyl-5-nitrophenyl)acetamide, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets to form heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, it has been reported that treatment of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of heterocyclic compounds . The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, leading to the formation of various heterocyclic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in the synthesis of heterocyclic compounds . The formation of these compounds can have various biological effects, depending on the specific heterocyclic compounds formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of heterocyclic compounds from this compound can be carried out under different reaction conditions .

Properties

IUPAC Name

2-cyano-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVPKFHLBOLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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